molecular formula C11H14O2S B13635693 2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one CAS No. 115505-09-4

2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one

Cat. No.: B13635693
CAS No.: 115505-09-4
M. Wt: 210.29 g/mol
InChI Key: HTYVBAYXSKZNOC-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one is an organic compound with a unique structure that includes an ethylsulfanyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one typically involves the reaction of 4-methoxybenzaldehyde with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one involves interactions with specific molecular targets. The ethylsulfanyl group can interact with thiol-containing enzymes, while the methoxyphenyl group can engage in aromatic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one
  • 2-(Ethylsulfanyl)-1-(4-hydroxyphenyl)ethan-1-one
  • 2-(Ethylsulfanyl)-1-(4-chlorophenyl)ethan-1-one

Uniqueness

2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one is unique due to the presence of both the ethylsulfanyl and methoxyphenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

115505-09-4

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

2-ethylsulfanyl-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C11H14O2S/c1-3-14-8-11(12)9-4-6-10(13-2)7-5-9/h4-7H,3,8H2,1-2H3

InChI Key

HTYVBAYXSKZNOC-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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